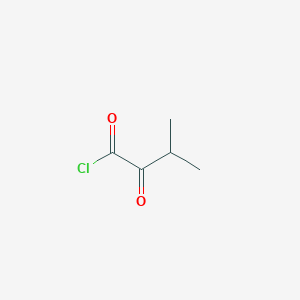![molecular formula C10H6N2O B3144393 [Hydroxy(phenyl)methylene]malononitrile CAS No. 5515-36-6](/img/structure/B3144393.png)
[Hydroxy(phenyl)methylene]malononitrile
概要
説明
[Hydroxy(phenyl)methylene]malononitrile is an organic compound with the molecular formula C10H6N2O. It is known for its diverse applications in scientific research and industry due to its unique chemical properties. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a malononitrile moiety, making it a valuable building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Hydroxy(phenyl)methylene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aromatic aldehyde and malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as silica gel or polyvinylpyrrolidone-supported phosphotungstic acid (PVP–HPW) are employed to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: [Hydroxy(phenyl)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy-substituted derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted malononitrile derivatives, quinones, and hydroxy-substituted compounds .
科学的研究の応用
[Hydroxy(phenyl)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and polymers.
Biology: This compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
作用機序
The mechanism of action of [Hydroxy(phenyl)methylene]malononitrile involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxy and phenyl groups facilitate its binding to specific protein targets, influencing biochemical pathways and cellular processes .
類似化合物との比較
Malononitrile: A simpler analog without the hydroxy and phenyl groups.
2-Aminopropene-1,1,3-tricarbonitrile: Known for its use in the synthesis of heterocyclic compounds.
2-Phenylmethylene malononitrile: Similar structure but lacks the hydroxy group
Uniqueness: [Hydroxy(phenyl)methylene]malononitrile is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and its role as a building block in various synthetic pathways make it a valuable compound in research and industry.
特性
IUPAC Name |
2-[hydroxy(phenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAYPSSCFJDLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)


![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)



![2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B3144365.png)





methanone](/img/structure/B3144407.png)
